molecular formula C16H14O2 B11727285 4-(2-Phenoxyphenyl)but-3-en-2-one

4-(2-Phenoxyphenyl)but-3-en-2-one

Cat. No.: B11727285
M. Wt: 238.28 g/mol
InChI Key: WXPUNSSHHJZANP-UHFFFAOYSA-N
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Description

4-(2-Phenoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C16H14O2 It is known for its unique structure, which includes a phenoxy group attached to a phenyl ring, connected by a butenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenoxyphenyl)but-3-en-2-one typically involves the reaction of 2-phenoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, forming the desired product after dehydration.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the butenone chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Phenoxyphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Phenoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbut-3-en-2-one: Lacks the phenoxy group, resulting in different reactivity and applications.

    2-Phenoxyacetophenone: Similar structure but with different positioning of the phenoxy group.

    4,4-Diphenyl-3-buten-2-one: Contains two phenyl groups, leading to distinct chemical properties.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-(2-phenoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C16H14O2/c1-13(17)11-12-14-7-5-6-10-16(14)18-15-8-3-2-4-9-15/h2-12H,1H3

InChI Key

WXPUNSSHHJZANP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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